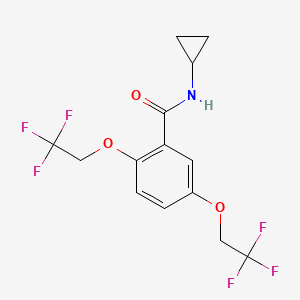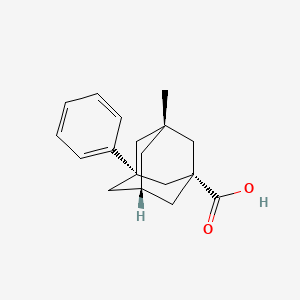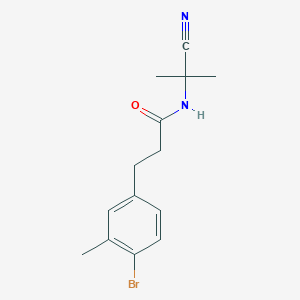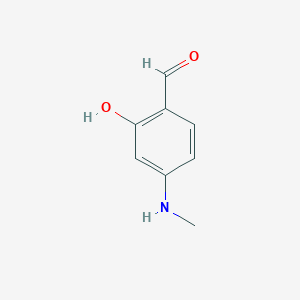![molecular formula C16H15ClN6O3S4 B2761518 5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391868-79-4](/img/structure/B2761518.png)
5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a chloro group, an amide group, a methoxy group, and multiple thiadiazole rings . The thiadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a benzamide core with a 5-chloro-2-methoxy substitution. Attached to the benzamide nitrogen is a 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl group. This group is further substituted at the 5-position with a 2-oxoethylsulfanyl-1,3,4-thiadiazol-2-yl group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Sulfonamides containing similar chemical structures have shown promising antimicrobial activities. Specifically, derivatives with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related, have demonstrated significant in vitro activity against various Gram-positive and Gram-negative bacteria, including strains like Mycobacterium tuberculosis and Mycobacterium kansasii (Krátký et al., 2012).
Anticancer Potential
Compounds with 1,3,4-thiadiazole and dichloroacetic acid moieties, closely related to the compound , have been explored for their anticancer properties. A study on a hybrid molecule with these moieties revealed its potential in cancer treatment, emphasizing the significance of the 1,3,4-thiadiazole component in drug design for anticancer applications (Yushyn et al., 2022).
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Halogenated sulfonamides, similar to the compound , have been investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This study revealed the potential of these compounds, including those with 1,3,4-thiadiazole structures, in designing selective inhibitors for therapeutic purposes, particularly in treating tumors (Ilies et al., 2003).
Antifungal Applications
In the realm of antifungal applications, complexes formed with aminobenzolamide derivatives, which share structural similarities with the given compound, have demonstrated effective antifungal properties against various strains. These complexes act as potent inhibitors of specific enzymes, indicating their potential utility in antifungal therapies (Mastrolorenzo et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S4/c1-3-27-15-22-20-13(29-15)18-11(24)7-28-16-23-21-14(30-16)19-12(25)9-6-8(17)4-5-10(9)26-2/h4-6H,3,7H2,1-2H3,(H,18,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMWERENVJILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2761435.png)
![6-methyl-5H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2761436.png)
![2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B2761437.png)
![N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2761438.png)



![{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2761446.png)
![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)
![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)
